3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline and its derivatives have been synthesized as potential antiviral and antimicrobial agents . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
The new compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Scientific Research Applications
Molecular Structure Analysis
Research on similar triazolopyridine derivatives has shed light on their molecular and crystal structures, which could inform the design and development of new materials or drugs. For example, the study of the molecular and crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine highlights the complex intermolecular interactions that contribute to its stability and reactivity (Dolzhenko et al., 2011).
Synthesis of Derivatives
The synthetic pathways for creating triazolopyridine and related derivatives are of significant interest for chemical synthesis. Studies on the acylation of heteroaromatic amines and subsequent synthesis of new classes of triazolopyridines provide a foundation for the development of novel compounds with potential applications in drug development and materials science (Ibrahim et al., 2011).
Potential Antiproliferative Activity
Some triazolopyridine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential applications in oncology. For instance, fluorinated derivatives of triazolopyridines showed significant activity, suggesting these compounds could be explored further for therapeutic applications (Dolzhenko et al., 2008).
Mechanism of Action
- However, we can explore related compounds within the same class to gain insights. For instance, other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied for their interactions with various enzymes and receptors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and alkaline phosphatase inhibitors .
Target of Action
Result of Action
Properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h6-7H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSRDHSXZCQZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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